

SY-21 NHS Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SY-21 NHS ester

Cat. No.: B15556474

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **SY-21 NHS Ester**, a non-fluorescent acceptor dye critical for Fluorescence Resonance Energy Transfer (FRET) based assays. This document is intended for researchers, scientists, and drug development professionals utilizing FRET technology for studying molecular interactions.

Core Chemical Properties

SY-21 NHS Ester is a dark quencher that absorbs energy from a donor fluorophore over a broad spectral range, making it a versatile tool for FRET-based applications. Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules.

Quantitative Data Summary

A compilation of the key quantitative properties of **SY-21 NHS Ester** is provided in the table below for easy reference.

Property	Value	Source(s)
CAS Number	788146-37-2	[1]
Molecular Formula	C ₄₅ H ₃₉ N ₄ O ₇ S	[1]
Molecular Weight	~779.9 g/mol - 815.34 g/mol	[1][2]
Quenching Range	580 - 680 nm	[1][2]
Excitation Maximum (λ _{max})	661 nm	[1][2]
Molar Extinction Coefficient (ε)	90,000 cm ⁻¹ M ⁻¹	[1][2]
Solubility	DMSO, DMF	[2]
Storage Conditions	-20°C	[1][2]

Chemical Structure

SY-21 NHS Ester is structurally equivalent to **QSY-21 NHS Ester**. The structure is characterized by a complex aromatic system responsible for its broad absorption spectrum and a reactive NHS ester group for conjugation.

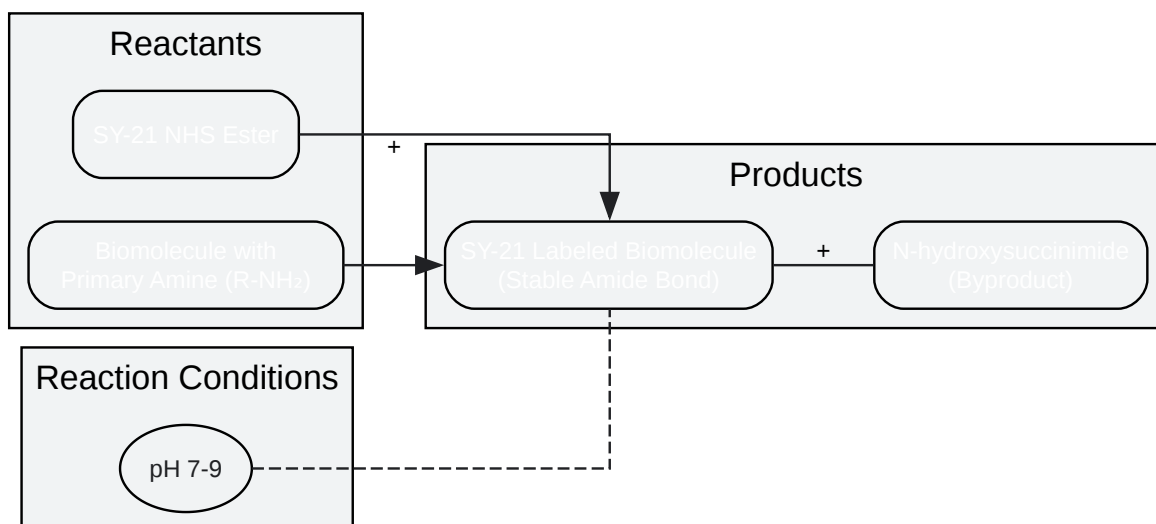
Figure 1. Chemical Structure of SY-21 NHS Ester

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Figure 1. Chemical Structure of **SY-21 NHS Ester**

Mechanism of Action: Amine-Reactive Labeling

The primary application of **SY-21 NHS Ester** involves its covalent attachment to biomolecules. The N-hydroxysuccinimide ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides. This reaction is most efficient at a slightly alkaline pH.



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Figure 2. Amine Labeling Reaction Workflow

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with **SY-21 NHS Ester**. The specific amounts and concentrations should be optimized for each particular application.

Materials

- **SY-21 NHS Ester**
- Protein or other amine-containing biomolecule
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.0-9.0
- Purification column (e.g., gel filtration)
- Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure

- Prepare the Biomolecule: Dissolve the protein or biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.
- Prepare **SY-21 NHS Ester** Stock Solution: Immediately before use, dissolve **SY-21 NHS Ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: Add a calculated molar excess of the **SY-21 NHS Ester** stock solution to the biomolecule solution. The optimal molar ratio will need to be determined empirically but a starting point of a 10- to 20-fold molar excess of dye to protein is recommended.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): The reaction can be stopped by adding a quenching solution to react with any excess NHS ester.
- Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a suitable purification method, such as gel filtration chromatography.

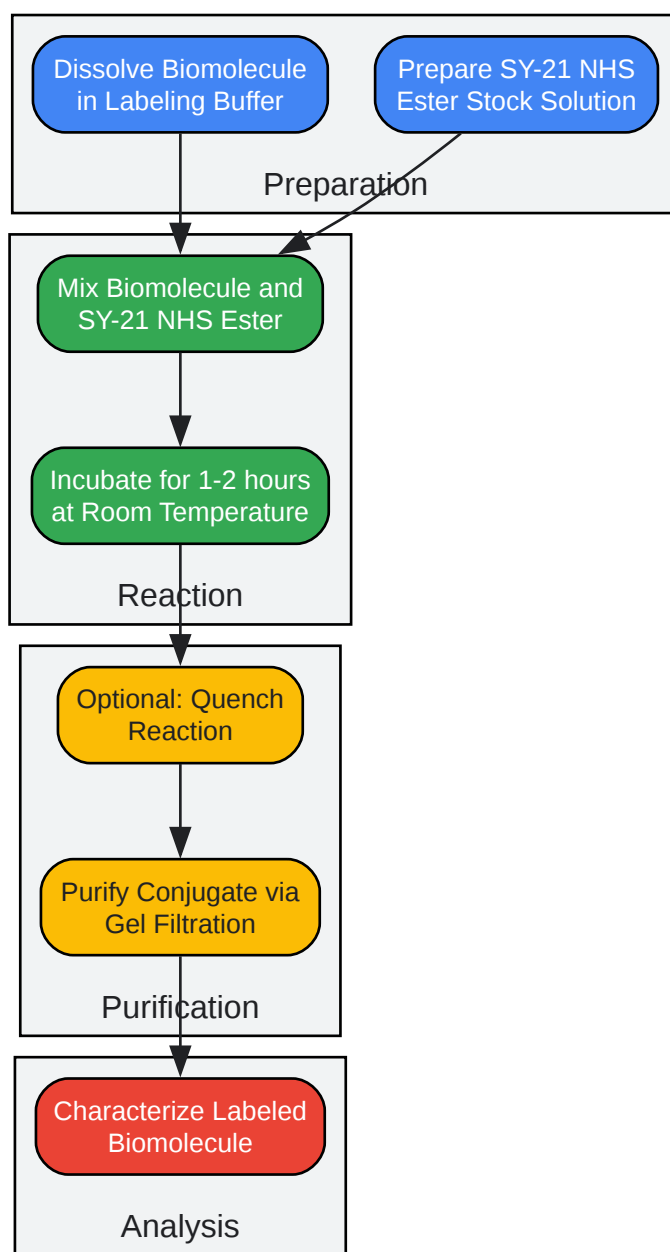


Figure 3. Experimental Workflow for Biomolecule Labeling

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References

- 1. SY-21 NHS ester, 788146-37-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
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